Sofosbuvir impurity G

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

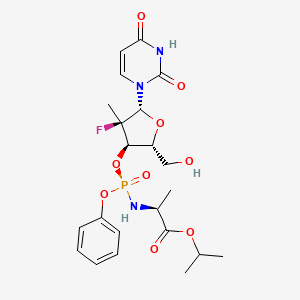

IUPAC Name |

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-yl]oxy-phenoxyphosphoryl]amino]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FN3O9P/c1-13(2)32-19(29)14(3)25-36(31,34-15-8-6-5-7-9-15)35-18-16(12-27)33-20(22(18,4)23)26-11-10-17(28)24-21(26)30/h5-11,13-14,16,18,20,27H,12H2,1-4H3,(H,25,31)(H,24,28,30)/t14-,16+,18+,20+,22+,36+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMLPFZASPUMOW-YBSJRAAASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OC1C(OC(C1(C)F)N2C=CC(=O)NC2=O)CO)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)C)N[P@](=O)(O[C@@H]1[C@H](O[C@H]([C@]1(C)F)N2C=CC(=O)NC2=O)CO)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FN3O9P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure of Sofosbuvir Impurity G

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, synthesis, and analysis of Sofosbuvir impurity G. The information is intended to support research, development, and quality control activities related to the potent antiviral drug Sofosbuvir.

Chemical Identity and Structure

This compound is a diastereoisomer of Sofosbuvir, a key active pharmaceutical ingredient (API) used in the treatment of Hepatitis C. Understanding the precise chemical structure of impurities is critical for ensuring the safety and efficacy of the final drug product.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | isopropyl ((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate | N/A |

| CAS Number | 1337482-15-1 | N/A |

| Molecular Formula | C₂₂H₂₉FN₃O₉P | [1] |

| Molecular Weight | 529.45 g/mol | [1] |

The structural difference between Sofosbuvir and its impurity G lies in the stereochemistry at the phosphorus center of the phosphoramidate moiety. This seemingly minor variation can have significant implications for the molecule's biological activity and safety profile.

Synthesis and Formation

The synthesis of Sofosbuvir is a multi-step process that can lead to the formation of various impurities, including diastereomers like impurity G. While a specific, detailed protocol for the direct synthesis of this compound is not widely published in the public domain, a general approach for the preparation of Sofosbuvir impurities has been outlined in patent literature.

A patented method describes a six-step reaction synthesis to obtain Sofosbuvir impurities with a purity of over 99%.[2] This process involves the careful control of reaction conditions and purification of intermediates to achieve the desired stereochemistry.[2] The formation of diastereomers such as impurity G can occur during the phosphoramidation step, where the phosphorus center is introduced. The choice of reagents and reaction conditions can influence the diastereomeric ratio of the product.

Forced degradation studies on Sofosbuvir have shown that the drug degrades under acidic, basic, and oxidative conditions.[3][4] While these studies have not explicitly identified impurity G as a degradation product, they highlight the potential for the formation of various related substances under stress conditions.[3][4]

Analytical Characterization and Control

The identification and quantification of impurities are crucial aspects of pharmaceutical quality control. A variety of analytical techniques are employed to characterize and control the levels of this compound in the API and final drug product.

Chromatographic Methods

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for the separation and quantification of Sofosbuvir and its impurities.[5] Several validated RP-HPLC methods have been developed for this purpose.[5]

Table 2: Example of RP-HPLC Method Parameters for Sofosbuvir and Impurity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 261 nm |

| Column Temperature | Ambient or 35°C |

The limit of detection (LOD) and limit of quantification (LOQ) for Sofosbuvir and its process-related impurities have been reported to be as low as 0.04 µg/mL and 0.125 µg/mL, respectively.[5]

Spectroscopic Methods

Detailed structural elucidation of this compound is achieved through a combination of spectroscopic techniques. Reference standards for this compound are commercially available and are typically supplied with a comprehensive Certificate of Analysis (CoA) that includes detailed spectral data.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are essential for confirming the structure and stereochemistry of the impurity. While specific spectral data for impurity G is not publicly available, ¹H NMR spectra for Sofosbuvir are well-documented and can be used as a reference for comparison.[7][8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the impurity.[4] Forced degradation studies of Sofosbuvir have utilized LC-ESI-MS to identify degradation products.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocols

While a specific protocol for the synthesis of this compound is proprietary, a general workflow for the identification and characterization of pharmaceutical impurities is presented below.

General Workflow for Impurity Identification

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CN114539337A - Preparation method of Sofosbuvir impurity - Google Patents [patents.google.com]

- 3. archives.ijper.org [archives.ijper.org]

- 4. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

- 5. d-nb.info [d-nb.info]

- 6. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 7. Sofosbuvir(1190307-88-0) 1H NMR spectrum [chemicalbook.com]

- 8. In vitro investigation of the interaction between the hepatitis C virus drug sofosbuvir and human serum albumin through 1H NMR, molecular docking, and spectroscopic analyses - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Sofosbuvir Impurity G

This technical guide provides a comprehensive overview of this compound, a known diastereoisomer of the hepatitis C virus (HCV) polymerase inhibitor, Sofosbuvir.[1][2] This document outlines its chemical properties, analytical methodologies for its detection and quantification, and a general synthesis approach.

Introduction

Sofosbuvir is a critical direct-acting antiviral agent used in the treatment of chronic hepatitis C.[3] As with any active pharmaceutical ingredient (API), the control of impurities is paramount to ensure the safety and efficacy of the final drug product. This compound is a diastereoisomer of the parent drug, Sofosbuvir.[1][2] Understanding the profile, isolation, and characterization of such impurities is a critical aspect of drug development and manufacturing.

Chemical and Physical Data

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1337482-15-1 | [1][4][5][6] |

| Molecular Formula | C22H29FN3O9P | [1][5][6] |

| Molecular Weight | 529.45 g/mol | [1][5][6] |

| Synonyms | Sofosbuvir 5'-Desphosphate 3'-O-[(S)-Phosphate] | [5] |

| Physical State | Solid | [1] |

| Storage Condition | 2-8°C | [6] |

Experimental Protocols

Analytical Method for Detection and Quantification

A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for the detection and quantification of Sofosbuvir and its related impurities. The following protocol is a representative method adapted from published literature for the analysis of Sofosbuvir and its process-related impurities.[7][8][9]

Chromatographic Conditions

| Parameter | Specification |

| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | 0.1% trifluoroacetic acid in water:acetonitrile (50:50, v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| UV Detection | 260 nm |

| Column Temperature | 35°C |

Preparation of Solutions

-

Standard Solution: Prepare a standard solution by dissolving a known quantity of Sofosbuvir and its impurity in a diluent (e.g., water:acetonitrile 50:50) to achieve a final concentration suitable for analysis (e.g., 0.4 mg/mL for Sofosbuvir and 0.025 mg/mL for the impurity).[8]

-

Test Solution (from Drug Product): Weigh and powder a sufficient number of tablets. Transfer an amount of powder equivalent to a single dose into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to the final volume. Filter the solution prior to injection.[8]

Method Validation Parameters

The analytical method should be validated according to ICH guidelines, including parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).[7][9] For a related phosphoryl impurity of Sofosbuvir, reported validation data showed an LOD of 0.03% (0.12 µg) and an LOQ of 1.50% (0.375 µg).[7][9]

Synthesis Outline

A general method for the preparation of Sofosbuvir impurities involves a multi-step synthesis. A patented method for preparing Sofosbuvir impurities outlines a six-step reaction synthesis designed to produce the impurity with a purity of over 99%.[10] The process is designed to be reasonable, operable, and easy to purify, providing essential test samples for further research.[10] The synthesis involves the use of various intermediates and reagents, with controlled reaction times and molar ratios of reactants to achieve the desired product.[10]

Visualization of Workflows and Pathways

General Workflow for Impurity Identification and Characterization

The following diagram illustrates a typical workflow for the identification, isolation, and characterization of a pharmaceutical impurity like this compound.

Caption: Workflow for Pharmaceutical Impurity Analysis.

Simplified Mechanism of Action of Sofosbuvir

To understand the significance of impurities, it is helpful to consider the mechanism of action of the parent drug. Sofosbuvir is a prodrug that is metabolized to its active triphosphate form, which then acts as an inhibitor of the HCV NS5B RNA-dependent RNA polymerase.

Caption: Sofosbuvir's Mechanism of Action.

References

- 1. medchemexpress.cn [medchemexpress.cn]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. clearsynth.com [clearsynth.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound [myskinrecipes.com]

- 7. researchgate.net [researchgate.net]

- 8. Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form - ProQuest [proquest.com]

- 9. d-nb.info [d-nb.info]

- 10. CN114539337A - Preparation method of Sofosbuvir impurity - Google Patents [patents.google.com]

Synthesis Pathway of Sofosbuvir Impurity G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable synthesis pathway for Sofosbuvir impurity G, a diastereomer of the hepatitis C virus (HCV) polymerase inhibitor, Sofosbuvir. This compound is identified as the (2S)-isopropyl 2-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-yloxy)(phenoxy)phosphorylamino)propanoate, with the CAS number 1337482-15-1.[1][2][3] The presence of this and other impurities must be carefully controlled to ensure the quality, safety, and efficacy of the final drug product.

This document provides a comprehensive overview of a six-step synthetic route, including detailed experimental protocols and tabulated quantitative data, to facilitate its replication and further study in a research and development setting.

I. Overview of the Synthesis Pathway

The synthesis of this compound involves a multi-step process commencing from a protected fluorinated ribose derivative. The pathway systematically builds the molecule, incorporating the uridine base, followed by the introduction of the phosphoramidate side chain at the 3'-hydroxyl position of the sugar moiety, which distinguishes it from Sofosbuvir where the phosphoramidate is at the 5'-position. The synthesis culminates in a final deprotection step to yield the target impurity. A Chinese patent outlines a similar six-step synthesis for a Sofosbuvir impurity with a purity exceeding 99%.[4]

II. Experimental Protocols

The following experimental protocols are based on a detailed six-step synthesis of a Sofosbuvir impurity, likely Impurity G.[4]

Step 1: Preparation of Intermediate II

-

Reaction: Dissolve 20g of Intermediate I in 200mL of toluene. Add 13.4g of triethylamine.

-

Conditions: React at 25°C for 12 hours.

-

Work-up and Purification: After the reaction is complete, concentrate the reaction mixture. The crude product is purified by column chromatography using a dichloromethane and methanol solvent system.

-

Yield: 14.5g of yellow solid (Intermediate II), 92% yield.[4]

Step 2: Preparation of Intermediate III

-

Reaction: Dissolve 14.5g of Intermediate II in 145mL of methanol. Add 4.9g of acetic acid at room temperature.

-

Conditions: Heat the reaction mixture to 80°C for 5 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, the solvent is removed by rotary evaporation. Add 200mL of water to the residue and adjust the pH to 8 with saturated sodium bicarbonate in an ice bath. Extract the aqueous layer three times with 50mL of dichloromethane each time. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to obtain the crude product. Purify by column chromatography using a dichloromethane and methanol system.

-

Yield: 9g of white solid (Intermediate III), 91% yield.[4]

Step 3: Preparation of Intermediate IV

-

Reaction: Dissolve 9g of Intermediate III in 90mL of methanol. Add 12.5g of potassium tert-butoxide.

-

Conditions: The molar ratio of Intermediate III to the base can range from 1:3 to 1:5, with potassium tert-butoxide being the preferred base. The reaction time is typically between 8 and 16 hours.[4]

-

Work-up and Purification: Further details on the work-up and purification for this specific step are not provided in the source document. Standard laboratory procedures for quenching the reaction and isolating the product would apply.

Step 4: Preparation of Intermediate V

-

Reaction: This step involves the reaction of Intermediate IV with benzoyl chloride.

-

Conditions: The molar ratio of Intermediate IV to benzoyl chloride is in the range of 1:2 to 1:4, and the molar ratio to the base (e.g., triethylamine) is between 1:2 and 1:5. The reaction is typically carried out for 8 to 16 hours.[4]

-

Work-up and Purification: Details of the work-up and purification are not specified in the source.

Step 5: Preparation of Intermediate VI

-

Reaction: This step involves the reaction of Intermediate V with methanesulfonyl chloride.

-

Conditions: The molar ratio of Intermediate V to methanesulfonyl chloride is between 1:1 and 1:6, and the molar ratio to the base (e.g., ammonia water) is from 1:2 to 1:12. The reaction time can range from 6 to 20 hours.[4]

-

Work-up and Purification: Specific details on the work-up and purification are not provided.

Step 6: Synthesis of Sofosbuvir Impurity

-

Reaction: The final step involves the reaction of Intermediate VI.

-

Conditions: The molar ratio of Intermediate VI to the base (e.g., potassium carbonate) is in the range of 1:3 to 1:6. The reaction is typically run for 8 to 14 hours.[4]

-

Final Purity: The final product is obtained with a purity of over 99%.[4]

III. Quantitative Data Summary

The following table summarizes the quantitative data for the initial steps of the synthesis as described in the cited patent.[4]

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Purity (%) |

| 1 | Intermediate I (20g) | Triethylamine (13.4g) | Toluene (200mL) | 25 | 12 | Intermediate II | 92 | - |

| 2 | Intermediate II (14.5g) | Acetic Acid (4.9g) | Methanol (145mL) | 80 | 5 | Intermediate III | 91 | - |

| 3 | Intermediate III (9g) | Potassium tert-butoxide (12.5g) | Methanol (90mL) | - | 8-16 | Intermediate IV | - | - |

| 4 | Intermediate IV | Benzoyl chloride, Triethylamine | - | - | 8-16 | Intermediate V | - | - |

| 5 | Intermediate V | Methanesulfonyl chloride, Ammonia water | - | - | 6-20 | Intermediate VI | - | - |

| 6 | Intermediate VI | Potassium carbonate | - | - | 8-14 | Sofosbuvir Impurity | - | >99 |

IV. Synthesis Pathway Visualization

The following diagram illustrates the logical flow of the six-step synthesis of this compound.

Caption: A flowchart illustrating the six-step synthesis of this compound.

This technical guide provides a foundational understanding of a synthetic route to this compound. Researchers and drug development professionals can utilize this information for the in-house synthesis of this impurity standard, which is crucial for analytical method development, validation, and routine quality control of Sofosbuvir drug substance and product. Further investigation into the specific reaction conditions and purification techniques for the latter steps will be necessary for a complete and optimized synthesis.

References

An In-Depth Technical Guide to the Origin and Formation of Sofosbuvir Impurity G

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the origin, formation, and control of Sofosbuvir Impurity G, a critical diastereomeric impurity encountered during the synthesis of the potent antiviral drug Sofosbuvir. Understanding the formation of this impurity is paramount for the development of robust and efficient manufacturing processes that ensure the safety and efficacy of the final drug product.

Introduction to Sofosbuvir and Its Stereochemistry

Sofosbuvir is a direct-acting antiviral medication used for the treatment of chronic hepatitis C virus (HCV) infection.[1] It is a nucleotide analog prodrug that, upon metabolism in the liver, is converted to its active triphosphate form, which inhibits the HCV NS5B RNA-dependent RNA polymerase, a key enzyme in viral replication.

A crucial feature of the Sofosbuvir molecule is the presence of a stereogenic phosphorus center in the phosphoramidate moiety. This results in the existence of two diastereomers: the desired (Sp)-isomer, which is the therapeutically active form, and the (Rp)-isomer, which is considered an impurity.[2] this compound is one of the key diastereomeric impurities, widely understood in the pharmaceutical industry to be the (Rp)-isomer. The stereochemistry at the phosphorus atom significantly impacts the drug's efficacy, with the (Sp)-isomer being substantially more potent than the (Rp)-isomer. Therefore, controlling the formation of Impurity G is a critical aspect of Sofosbuvir synthesis.

Origin and Formation of this compound

The primary origin of this compound is during the chemical synthesis of Sofosbuvir, specifically in the phosphoramidation step. This crucial reaction involves the coupling of a protected nucleoside intermediate with a chiral phosphoramidate reagent. The lack of complete stereocontrol in this step can lead to the formation of a mixture of diastereomers, including the desired (Sp)-Sofosbuvir and the undesired (Rp)-isomer (Impurity G).

The formation of these diastereomers can be influenced by several factors, including the choice of coupling agents, reaction conditions (temperature, solvent), and the nature of the protecting groups on the nucleoside intermediate.

Synthetic Pathways Leading to Diastereomer Formation

The synthesis of Sofosbuvir generally involves the preparation of a key nucleoside intermediate, (2’R)-2’-deoxy-2’-fluoro-2’-C-methyluridine, followed by its coupling with a phosphoramidate reagent. The stereochemistry at the phosphorus center is introduced during this coupling reaction.

Below is a generalized reaction pathway illustrating the formation of Sofosbuvir and its diastereomeric impurity G.

Caption: Generalized synthetic pathway for Sofosbuvir highlighting the formation of diastereomers.

Experimental Protocols

Stereoselective Synthesis of Sofosbuvir

Achieving a high diastereomeric excess of the desired (Sp)-isomer is a key challenge. Various strategies have been developed to control the stereochemistry of the phosphoramidation reaction. One common approach involves the use of a chiral auxiliary on the phosphoramidate reagent to direct the stereochemical outcome.

Exemplary Protocol for Stereoselective Phosphoramidation:

-

Preparation of the Nucleoside Intermediate: The protected (2’R)-2’-deoxy-2’-fluoro-2’-C-methyluridine is prepared according to established literature procedures.

-

Phosphoramidation Reaction:

-

To a solution of the protected nucleoside intermediate in an anhydrous aprotic solvent (e.g., tetrahydrofuran, dichloromethane) under an inert atmosphere (e.g., argon or nitrogen), a suitable base (e.g., N-methylimidazole, tert-butylmagnesium chloride) is added at a controlled temperature (e.g., -20°C to 0°C).

-

The chiral phosphoramidate reagent (e.g., (S)-isopropyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate) is then added dropwise to the reaction mixture.

-

The reaction is stirred at the controlled temperature for a specified period (e.g., 2-4 hours) and monitored by a suitable analytical technique (e.g., HPLC, TLC) until completion.

-

-

Work-up and Purification:

-

The reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride).

-

The organic layer is separated, washed with brine, dried over a drying agent (e.g., sodium sulfate), and concentrated under reduced pressure.

-

The crude product, a mixture of diastereomers, is then purified by column chromatography on silica gel to separate the desired (Sp)-isomer from the undesired (Rp)-isomer (Impurity G).

-

Analytical Method for Separation of Diastereomers

High-performance liquid chromatography (HPLC) is the most common technique used to separate and quantify Sofosbuvir and its diastereomeric impurities. Chiral stationary phases are often employed to achieve baseline separation.

Exemplary HPLC Protocol:

-

Column: A chiral stationary phase column (e.g., Chiralpak IA, Chiralcel OD-H).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane, heptane) and a polar modifier (e.g., isopropanol, ethanol) in an isocratic or gradient elution mode. The exact composition may need to be optimized for specific columns and instruments.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength of approximately 260 nm.

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducibility.

Quantitative Data on Impurity Formation

The ratio of the desired (Sp)-isomer to the undesired (Rp)-isomer (Impurity G) is a critical quality attribute of the Sofosbuvir synthesis process. The diastereomeric ratio (d.r.) can be influenced by various reaction parameters. The following table summarizes representative data on the impact of different synthetic conditions on the diastereomeric ratio.

| Reaction Condition | Phosphoramidate Reagent | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (Sp:Rp) |

| A | (S)-Alanine-based | N-Methylimidazole | Dichloromethane | 0 | 90:10 |

| B | (S)-Alanine-based | tert-Butylmagnesium chloride | Tetrahydrofuran | -20 | 95:5 |

| C | Phenyl-based | N-Methylimidazole | Dichloromethane | 0 | 70:30 |

| D | (S)-Alanine-based with bulky protecting group | tert-Butylmagnesium chloride | Tetrahydrofuran | -20 | >98:2 |

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of Sofosbuvir, with a focus on managing the formation of Impurity G.

Caption: Workflow for Sofosbuvir synthesis with in-process controls for diastereomeric impurity management.

Conclusion

This compound, the (Rp)-diastereomer of Sofosbuvir, is a critical process-related impurity that arises from the lack of complete stereocontrol during the phosphoramidation step in the synthesis of the active (Sp)-isomer. The formation of this impurity can be minimized through careful selection of chiral reagents, optimization of reaction conditions, and the use of appropriate purification techniques. Robust analytical methods, primarily chiral HPLC, are essential for the separation and quantification of these diastereomers to ensure the quality, safety, and efficacy of the final Sofosbuvir drug product. This guide provides a foundational understanding for researchers and professionals in drug development to effectively manage and control this critical impurity.

References

Sofosbuvir Impurity G: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of Sofosbuvir impurity G, a known diastereoisomer of the direct-acting antiviral agent Sofosbuvir. This document outlines its molecular characteristics, potential formation pathways, and the analytical methodologies employed for its identification and characterization, serving as a crucial resource for those involved in the research, development, and quality control of Sofosbuvir.

Core Molecular Data

This compound shares the same molecular formula and mass as the active pharmaceutical ingredient, Sofosbuvir, differing only in the spatial arrangement of its atoms. This stereochemical difference can arise during the synthesis process and may impact the impurity's toxicological profile and the overall safety and efficacy of the drug product.

| Parameter | Value | Reference |

| Molecular Formula | C22H29FN3O9P | [1][2] |

| Molecular Weight | 529.45 g/mol | [1][2] |

| Identity | Diastereoisomer of Sofosbuvir |

Formation and Significance

The synthesis of Sofosbuvir, a complex molecule with multiple chiral centers, can inadvertently lead to the formation of various stereoisomers, including diastereomers like Impurity G. The control of these impurities is a critical aspect of the pharmaceutical manufacturing process to ensure the safety and consistency of the final drug product. Regulatory agencies require stringent control and characterization of any impurity present at levels above a certain threshold.

The formation of diastereomers can occur at several stages of the synthetic route. A potential pathway for the formation of Sofosbuvir and its impurities is outlined in the diagram below.

Caption: A simplified workflow illustrating the potential formation of Sofosbuvir and its diastereomeric impurity G during synthesis.

Experimental Protocols: Forced Degradation and Analytical Characterization

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. The following protocols are based on methodologies reported in the scientific literature for the analysis of Sofosbuvir and its impurities.

Forced Degradation Protocol

This protocol outlines the stress conditions applied to Sofosbuvir to induce degradation and facilitate the identification of impurities.

-

Acidic Hydrolysis : Dissolve Sofosbuvir in 1N HCl and reflux at 80°C for up to 10 hours.

-

Basic Hydrolysis : Dissolve Sofosbuvir in 0.5N NaOH and maintain at 60°C for 24 hours.

-

Oxidative Degradation : Dissolve Sofosbuvir in 30% H2O2 and maintain at 80°C for 48 hours.

-

Thermal Degradation : Expose solid Sofosbuvir to a temperature of 80°C.

-

Photolytic Degradation : Expose a solution of Sofosbuvir to UV light.

Analytical Characterization Workflow

The following workflow describes the analytical techniques used to separate, identify, and quantify Sofosbuvir and its impurities, including Impurity G.

Caption: A flowchart of the typical analytical workflow for the identification and characterization of Sofosbuvir impurities.

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is crucial for separating Sofosbuvir from its impurities. A typical method would involve:

-

Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

-

Flow Rate : Typically 1.0 mL/min.

-

Detection : UV detection at an appropriate wavelength, often around 260 nm.

Mass Spectrometry (MS) for Identification

Coupling HPLC with mass spectrometry (LC-MS) allows for the determination of the molecular weight of the impurities. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition.

Conclusion

The identification and control of impurities like this compound are paramount in ensuring the quality, safety, and efficacy of Sofosbuvir. This technical guide provides a foundational understanding of the molecular characteristics, potential origins, and analytical strategies for this specific diastereomeric impurity. The provided experimental frameworks can be adapted by researchers and drug development professionals for the robust analysis of Sofosbuvir and its related substances.

References

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sofosbuvir, a cornerstone in the treatment of chronic Hepatitis C, is a direct-acting antiviral agent that has revolutionized patient outcomes. As a nucleotide analog prodrug, its efficacy is intrinsically linked to its metabolic activation and its purity profile. This technical guide provides a comprehensive literature review of Sofosbuvir-related compounds and impurities, detailing their synthesis, characterization, and analytical control. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development, manufacturing, and quality control of this critical therapeutic agent.

Process-Related Impurities in Sofosbuvir Synthesis

The manufacturing process of Sofosbuvir can give rise to several process-related impurities, which may include unreacted starting materials, intermediates, and by-products. The control of these impurities is critical to ensure the safety and efficacy of the final drug product. A general synthetic pathway for Sofosbuvir involves the coupling of a protected nucleoside base with a phosphoramidate side chain, followed by deprotection steps. Impurities can be introduced at various stages of this synthesis.

Table 1: Common Process-Related Impurities of Sofosbuvir

| Impurity Name | Structure | Origin in Synthesis |

| Sofosbuvir Diastereomer (R-isomer) | Isomeric at the phosphorus center | Incomplete stereoselective control during the phosphoramidation step. |

| Glycosidic Impurity | Resulting from cleavage of the nucleobase | Hydrolysis of the glycosidic bond under acidic or basic conditions during synthesis or purification. |

| De-isopropylated Sofosbuvir | Loss of the isopropyl group from the alanine ester | Hydrolysis of the ester linkage. |

| Phenyl Ether Impurity | Residual starting material or by-product | Incomplete reaction or side reaction involving the phenoxy group of the phosphoramidate. |

Degradation Products of Sofosbuvir

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, providing insights into the stability of the drug substance and informing the development of stability-indicating analytical methods. Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions.[1][2]

Table 2: Summary of Forced Degradation Studies on Sofosbuvir

| Stress Condition | Degradation Products Identified | Reference |

| Acidic Hydrolysis (e.g., 0.1 N HCl, 70°C, 6 hr) | Hydrolysis of the phosphoramidate and ester linkages, leading to the formation of the nucleoside core and other related compounds. A major degradation product with m/z 488 has been reported.[2] | [1][2] |

| Basic Hydrolysis (e.g., 0.1 N NaOH, 70°C, 10 hr) | Similar to acidic hydrolysis, with significant degradation of the phosphoramidate and ester bonds. A degradation product with m/z 393.3 has been observed.[2] | [1][2] |

| Oxidative Degradation (e.g., 3% H₂O₂, RT, 7 days) | Oxidation of the phosphoramidate moiety. A degradation product with m/z 393 has been identified.[2] | [1][2] |

| Thermal Degradation (e.g., 50°C, 21 days) | Sofosbuvir is generally stable under thermal stress.[2] | [2] |

| Photolytic Degradation (e.g., UV light exposure) | Sofosbuvir is generally stable under photolytic stress.[1] | [1] |

Analytical Methodologies for Impurity Profiling

A variety of analytical techniques are employed for the detection, quantification, and characterization of Sofosbuvir and its related compounds. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most common method for routine quality control.[3] For structural elucidation of unknown impurities and degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools.[1][4]

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating Sofosbuvir from its potential impurities and degradation products.

Experimental Protocol: A Representative HPLC Method

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).[3] A common mobile phase composition is a 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[3]

-

Flow Rate: Typically 1.0 mL/min.[2]

-

Detection: UV detection at 260 nm.[3]

-

Column Temperature: Ambient or controlled (e.g., 25°C).[5]

Workflow for HPLC Analysis of Sofosbuvir Impurities

Caption: Workflow for the analysis of Sofosbuvir impurities by HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the identification and structural characterization of unknown impurities and degradation products.

Experimental Protocol: A Representative LC-MS Method

-

LC System: A UPLC or HPLC system is used for separation, often with a C18 column.

-

Mass Spectrometer: An electrospray ionization (ESI) source is commonly used, coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.[1]

-

Ionization Mode: Positive ion mode is typically used for the analysis of Sofosbuvir and its related compounds.[2]

-

Data Acquisition: Full scan mode is used for detecting all ions, and product ion scan (MS/MS) mode is used for fragmentation analysis to elucidate the structure of the impurities.

Metabolic Activation Pathway of Sofosbuvir

Sofosbuvir is a prodrug that must be metabolized in hepatocytes to its active triphosphate form, GS-461203, to exert its antiviral activity. This multi-step activation pathway involves several host enzymes.[6][7][8]

Metabolic Activation Pathway of Sofosbuvir

Caption: The metabolic activation pathway of Sofosbuvir in hepatocytes.

The initial hydrolysis of the carboxyl ester moiety is catalyzed by Cathepsin A (CatA) and Carboxylesterase 1 (CES1).[6][7] This is followed by the cleavage of the phosphoramidate bond by Histidine Triad Nucleotide-binding Protein 1 (HINT1) to form the monophosphate metabolite.[6][7] Subsequent phosphorylations by UMP-CMP kinase and nucleoside diphosphate kinase (NDPK) yield the active triphosphate analog, GS-461203.[6][7] This active metabolite then acts as a chain terminator for the HCV NS5B RNA polymerase, thus inhibiting viral replication.

Pharmacopeial Standards and Impurity Limits

The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official monographs for Sofosbuvir that include specifications for related compounds and impurities. These monographs outline the analytical procedures and acceptance criteria for ensuring the quality of the drug substance and drug product. Adherence to these standards is mandatory for regulatory approval.

While the full monographs are proprietary, they typically specify limits for known (specified) impurities and a general limit for unknown (unspecified) impurities. The reporting threshold, identification threshold, and qualification threshold for impurities are defined by ICH guidelines and are generally adopted by the pharmacopeias.[9][10]

Table 3: General Impurity Limits as per ICH Q3A/B Guidelines (Illustrative)

| Impurity Type | Reporting Threshold | Identification Threshold | Qualification Threshold |

| Specified Identified Impurity | - | - | As per specific limit |

| Specified Unidentified Impurity | - | > 0.10% | > 0.15% |

| Unspecified Impurity | ≥ 0.05% | > 0.10% | > 0.15% |

| Total Impurities | - | - | Typically ≤ 1.0% |

Note: These are general thresholds and may vary based on the maximum daily dose of the drug. Specific limits for Sofosbuvir impurities are detailed in the respective pharmacopeial monographs.

Conclusion

A thorough understanding of the potential process-related impurities and degradation products of Sofosbuvir is paramount for ensuring its quality, safety, and efficacy. This technical guide has provided a comprehensive overview of the common impurities, their origins, and the analytical methodologies for their control. The detailed experimental protocols, data tables, and pathway diagrams serve as a practical resource for scientists and professionals in the pharmaceutical industry. Continuous monitoring and control of impurities, guided by pharmacopeial standards and regulatory guidelines, are essential throughout the lifecycle of this vital antiviral medication.

References

- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

- 2. archives.ijper.org [archives.ijper.org]

- 3. d-nb.info [d-nb.info]

- 4. Quantification of sofosbuvir in human serum by liquid chromatography with negative ionization mass spectrometry using the parent peak and its source-induced fragment: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Related Substances of Sofosbuvir in Tablet Dosage Form | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 6. Changing the face of hepatitis C management – the design and development of sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. edqm.eu [edqm.eu]

- 10. edqm.eu [edqm.eu]

An In-depth Technical Guide to the Diastereomeric Relationship of Sofosbuvir and Its Impurity G

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the diastereomeric relationship between the active pharmaceutical ingredient (API) Sofosbuvir and its related substance, Impurity G. This document outlines the stereochemical differences, analytical methodologies for differentiation, and the impact of this diastereomerism on biological activity.

Introduction: The Stereochemical Nuance of Sofosbuvir

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. It is a prodrug that, upon metabolism, inhibits the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. The Sofosbuvir molecule possesses multiple chiral centers, including one at the phosphorus atom of the phosphoramidate moiety. This results in the potential for diastereomers. The active therapeutic agent is the Sp-isomer, while Sofosbuvir Impurity G is the corresponding Rp-isomer. The spatial arrangement at this phosphorus center is the sole difference between the two molecules, yet it has profound implications for the drug's efficacy.

The Diastereomeric Relationship: Sofosbuvir (Sp-isomer) vs. Impurity G (Rp-isomer)

Sofosbuvir and Impurity G are diastereomers, which are stereoisomers that are not mirror images of each other. The key structural distinction lies in the three-dimensional orientation of the substituents around the chiral phosphorus atom.

-

Sofosbuvir: (2S)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate, with the Sp-configuration at the phosphorus center.

-

This compound: (2S)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate, with the Rp-configuration at the phosphorus center.

The synthesis of Sofosbuvir can often lead to a mixture of these two diastereomers, necessitating a robust separation and analytical strategy to ensure the purity and efficacy of the final drug product.

A logical diagram illustrating the relationship between the synthesis, the resulting diastereomeric mixture, and the final purified products is presented below.

potential pharmacological activity of Sofosbuvir impurity G

An in-depth analysis of publicly available scientific literature and chemical supplier data reveals a significant lack of information regarding any specific, inherent pharmacological activity of Sofosbuvir impurity G. This chemical entity is primarily manufactured and utilized as a reference standard for analytical and quality control purposes in the production of the Hepatitis C drug, Sofosbuvir.

This technical guide will define this compound, explain its role in pharmaceutical manufacturing, and explore the theoretical potential for pharmacological activity based on its relationship to the active drug. It will also outline the necessary experimental protocols that would be required to formally assess such activity.

Executive Summary

This compound is a diastereoisomer of Sofosbuvir, the active pharmaceutical ingredient (API) in several highly effective Hepatitis C treatments.[1][2] It shares the same molecular formula and weight as Sofosbuvir but differs in its three-dimensional stereochemical arrangement.[1][3][4] Its primary documented use is as a certified reference material to ensure the purity and quality of Sofosbuvir during and after its synthesis.[5][6] There is no available public data detailing specific in-vitro or in-vivo pharmacological studies, quantitative measures of activity (e.g., IC50, EC50), or modulated signaling pathways for this compound itself. Therefore, its pharmacological profile remains uncharacterized.

Identification and Chemical Profile of this compound

Impurities in pharmaceuticals are substances that exist alongside the API and are typically formed during synthesis or degradation. Regulatory bodies require strict monitoring and control of these impurities. This compound is a process-related impurity that is stereochemically different from the intended Sofosbuvir molecule.

| Parameter | Value | Reference |

| Chemical Name | This compound | [1][2] |

| Synonym | Diastereoisomer of Sofosbuvir | [1][2] |

| CAS Number | 1337482-15-1 | [1][2][7] |

| Molecular Formula | C22H29FN3O9P | [1][3][4] |

| Molecular Weight | 529.45 g/mol | [1][3][4] |

Theoretical Pharmacological Potential

While no direct pharmacological data for this compound exists, its structural relationship to Sofosbuvir allows for theoretical considerations.

3.1 The Role of Stereochemistry in Drug Activity Stereoisomers, such as diastereomers, can have vastly different pharmacological and toxicological profiles. The specific 3D orientation of atoms is critical for binding to biological targets like enzymes and receptors. It is possible for a diastereomer of a potent drug to be:

-

Inactive: Lacking the correct spatial arrangement to bind to the target.

-

Less Active: Binding to the target with lower affinity than the intended isomer.

-

Equally Active: Binding with similar affinity and eliciting a similar effect.

-

Differently Active: Binding to a different biological target and causing an unrelated pharmacological effect.

-

Toxic: Eliciting an adverse or toxic effect.

Given that Sofosbuvir's mechanism relies on its precise interaction with the HCV NS5B polymerase, it is plausible that the altered stereochemistry of Impurity G would significantly reduce or eliminate its inhibitory activity against this enzyme.

3.2 Mechanism of Action of the Parent Compound: Sofosbuvir To understand what activity could be assessed, it is essential to review the mechanism of the parent drug. Sofosbuvir is a prodrug that undergoes intracellular metabolism to its pharmacologically active form, GS-461203 (a uridine nucleotide analog triphosphate).[8][9][10] This active metabolite mimics the natural substrate of the HCV NS5B RNA-dependent RNA polymerase. By incorporating into the growing viral RNA strand, it acts as a chain terminator, thereby halting viral replication.[8][10]

Caption: Intracellular activation pathway of Sofosbuvir to its active form, GS-461203, which inhibits HCV RNA replication.

Recommended Experimental Protocols for Pharmacological Assessment

To definitively characterize the pharmacological activity of this compound, a systematic, multi-tiered experimental approach would be required. The following protocols are hypothetical, as no such studies have been published.

4.1 In-Vitro Activity Assays

-

Objective: To determine if this compound has inhibitory activity against the HCV NS5B polymerase.

-

Methodology: HCV NS5B Polymerase Inhibition Assay

-

Enzyme and Substrate Preparation: Recombinant HCV NS5B polymerase is purified. A suitable RNA template and radiolabeled or fluorescence-labeled nucleotide triphosphates (NTPs) are prepared.

-

Compound Preparation: this compound and a positive control (e.g., active Sofosbuvir triphosphate, GS-461203) are serially diluted to a range of concentrations.

-

Reaction: The NS5B enzyme, RNA template, and NTPs are incubated with the various concentrations of the test compound and control.

-

Detection: The incorporation of labeled NTPs into newly synthesized RNA is quantified using methods such as scintillation counting or fluorescence detection.

-

Data Analysis: The percentage of inhibition at each concentration is calculated. An IC50 (half-maximal inhibitory concentration) value is determined by fitting the data to a dose-response curve.

-

-

Objective: To assess the compound's effect on viral replication in a cellular context.

-

Methodology: HCV Replicon Assay

-

Cell Culture: Human hepatoma cells (e.g., Huh-7) containing a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase) are cultured.

-

Treatment: The cells are treated with serial dilutions of this compound and a positive control (Sofosbuvir).

-

Incubation: Cells are incubated for a standard period (e.g., 48-72 hours) to allow for viral replication.

-

Quantification: The level of HCV replication is measured by quantifying the reporter gene expression (e.g., luciferase activity). Cell viability is also assessed using an assay like MTT or CellTiter-Glo to rule out cytotoxicity.

-

Data Analysis: An EC50 (half-maximal effective concentration) value for antiviral activity and a CC50 (half-maximal cytotoxic concentration) are calculated. The selectivity index (SI = CC50/EC50) is then determined.

-

4.2 In-Vivo Efficacy and Safety Studies (Hypothetical) Should any significant in-vitro activity be observed, further studies in animal models would be warranted. This would involve assessing the impurity's pharmacokinetics (absorption, distribution, metabolism, excretion) and its efficacy in animal models of HCV infection, as well as conducting formal toxicological evaluations.[11]

Caption: Hypothetical workflow for the systematic pharmacological evaluation of a pharmaceutical impurity like this compound.

Conclusion

This compound is a diastereoisomer of Sofosbuvir used as an analytical standard for quality control. There is currently no publicly available evidence to suggest it possesses any significant pharmacological activity. Based on the principles of stereochemistry in drug design, it is highly probable that its activity against the HCV NS5B polymerase is substantially lower than that of Sofosbuvir. A definitive assessment would require a comprehensive suite of in-vitro and in-vivo studies, as outlined in this guide. For researchers and drug development professionals, this compound should be regarded solely as a reference standard unless and until such pharmacological data becomes available.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (索非布韦杂质 G) - 仅供科研 | Sofosbuvir杂质 | MCE [medchemexpress.cn]

- 3. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. researchgate.net [researchgate.net]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. This compound [myskinrecipes.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Sofosbuvir - Wikipedia [en.wikipedia.org]

- 9. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. The deleterious effects of sofosbuvir and ribavirin (antiviral drugs against hepatitis C virus) on different body systems in male albino rats regarding reproductive, hematological, biochemical, hepatic, and renal profiles and histopathological changes - PMC [pmc.ncbi.nlm.nih.gov]

Genotoxicity of Sofosbuvir Impurities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the genotoxic potential of Sofosbuvir and its impurities. Sofosbuvir, a cornerstone in the treatment of chronic hepatitis C, is a nucleotide analog prodrug that inhibits the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Given its widespread use, a thorough evaluation of the genotoxic risk associated with both the active pharmaceutical ingredient (API) and its potential impurities is of paramount importance for patient safety and regulatory compliance.

This document summarizes available quantitative data from genotoxicity studies, details the experimental protocols for key assays, and visualizes relevant biological pathways and experimental workflows to offer a complete resource for professionals in the field.

Genotoxicity Profile of Sofosbuvir

Current evidence from preclinical studies indicates that Sofosbuvir is not genotoxic. Regulatory evaluation reports from both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have concluded that Sofosbuvir did not show evidence of genotoxicity in a standard battery of tests.[1] These assessments were based on data from an in vitro bacterial reverse mutation (Ames) assay, an in vitro chromosomal aberration assay in human lymphocytes, and an in vivo micronucleus assay in mice.[1]

A study investigating the genotoxic effects of Sofosbuvir, both alone and in combination with ribavirin, in a human-derived liver cell line (HepG2) using the in vitro cytokinesis-block micronucleus (CBMN) cytome assay further supports these findings.[1] The results demonstrated that Sofosbuvir did not induce an increase in the frequency of micronuclei or other chromosomal damage markers, even at the highest concentrations tested.[1][2]

Summary of Sofosbuvir Genotoxicity Data

| Assay | Test System | Concentrations/Doses Tested | Results | Reference |

| Micronucleus Assay | HepG2 cells | 0.011–1.511 mM | Negative | [1][2] |

| Chromosomal Aberration | Human lymphocytes | Not specified in abstract | Negative | [1] |

| Ames Test | S. typhimurium | Not specified in abstract | Negative | [1] |

| In vivo Micronucleus | Mice | Not specified in abstract | Negative | [1] |

Genotoxicity Assessment of Sofosbuvir Impurities

While Sofosbuvir itself has been shown to be non-genotoxic, the potential genotoxicity of its impurities is a critical consideration in drug development and manufacturing. Impurities can arise from the manufacturing process, degradation of the drug substance over time, or interaction with other components of the drug product.

A study on the forced degradation of Sofosbuvir identified several degradation products under various stress conditions (acidic, alkaline, and oxidative). The genotoxic potential of these degradation products was then evaluated using in silico toxicity prediction software. While the specific results of these predictions are not detailed in the available abstracts, this approach highlights a key strategy for assessing the risk of impurities.

It is standard practice in the pharmaceutical industry to assess any new impurity above a certain threshold for its potential genotoxicity, often starting with computational toxicology assessments followed by an Ames test if a structural alert for mutagenicity is identified.

Experimental Protocols for Key Genotoxicity Assays

A standard battery of tests is typically employed to assess the genotoxic potential of a substance. The following sections provide detailed overviews of the methodologies for these key assays, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations.[3][4][5][6]

Principle: This assay utilizes several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).[3][5] The test substance is evaluated for its ability to cause a reverse mutation (reversion) that restores the bacteria's ability to produce the amino acid, allowing them to grow on a medium lacking it.[3][5]

Methodology:

-

Strain Selection: At least five strains of bacteria are typically used to detect different types of mutations (e.g., base-pair substitutions and frameshifts).[7][8][9]

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), which is a liver homogenate that simulates mammalian metabolism.[8][9] This is crucial as some substances only become genotoxic after being metabolized.

-

Exposure: The bacterial strains are exposed to a range of concentrations of the test substance.[7] Two common methods are the plate incorporation method and the pre-incubation method.[3]

-

Incubation: The treated plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[9]

In Vitro Mammalian Cell Micronucleus Test - OECD 487

This test identifies substances that cause damage to chromosomes or the mitotic apparatus, leading to the formation of micronuclei in the cytoplasm of interphase cells.[10][11]

Principle: Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[10] An increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss) activity.

Methodology:

-

Cell Culture: Human or rodent cell lines (e.g., CHO, TK6, HepG2) or primary human lymphocytes are used.[12][13]

-

Exposure: Cells are exposed to at least three concentrations of the test substance for a short (3-6 hours) or long (1.5-2 normal cell cycles) duration, both with and without S9 metabolic activation.[12][13]

-

Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[10][12]

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.

-

Scoring: The frequency of micronuclei is determined by microscopic analysis of a predetermined number of cells (typically at least 2000 binucleated cells per concentration).[12]

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474

This assay assesses genotoxicity in a whole animal system, providing information on the effects of metabolism, distribution, and excretion of the test substance.[2][14][15][16][17]

Principle: The test detects damage to the chromosomes or mitotic apparatus of erythroblasts in the bone marrow by analyzing the formation of micronuclei in newly formed red blood cells (polychromatic erythrocytes or reticulocytes).[2][14][15][16][17]

Methodology:

-

Animal Model: Typically, rodents (mice or rats) are used.[2][17]

-

Dose Administration: The test substance is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at three or more dose levels.[2]

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment (usually 24 and 48 hours).[2][15]

-

Slide Preparation and Staining: Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

-

Scoring: The frequency of micronucleated polychromatic erythrocytes is determined by microscopic analysis of at least 4000 cells per animal.[15] The ratio of polychromatic to normochromatic erythrocytes is also calculated as an indicator of bone marrow toxicity.

In Vitro Mammalian Chromosomal Aberration Test - OECD 473

This test is designed to identify agents that cause structural changes in chromosomes.[18][19][20][21][22]

Principle: Cultured mammalian cells are exposed to the test substance, and then arrested in metaphase. The chromosomes are then examined microscopically for structural aberrations such as breaks, gaps, and exchanges.[18][21][22]

Methodology:

-

Cell Culture: Established cell lines (e.g., CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[18][22]

-

Exposure: Cells are treated with the test substance at various concentrations, with and without metabolic activation.[18][22]

-

Metaphase Arrest: A spindle inhibitor (e.g., colchicine) is added to arrest cells in the metaphase stage of mitosis.[18]

-

Harvesting and Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.

-

Analysis: Chromosomes are stained and analyzed microscopically for structural aberrations.[19] A significant, dose-related increase in the percentage of cells with aberrations indicates a positive result.[20]

Potential Signaling Pathways Involved in Nucleoside Analogue Genotoxicity

As a nucleotide analogue, Sofosbuvir and its impurities have the potential to interfere with DNA synthesis and other cellular processes. While Sofosbuvir itself has not demonstrated genotoxicity, understanding the potential mechanisms by which nucleotide analogues can induce DNA damage is crucial for a comprehensive risk assessment.

Incorporation of a nucleotide analogue into DNA can lead to chain termination, stalling of replication forks, and the creation of DNA adducts.[5][23] These events can trigger the DNA Damage Response (DDR), a complex network of signaling pathways that coordinate cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.[6]

Key pathways involved in the DDR include:

-

ATM/ATR Signaling: The kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are master regulators of the DDR. They are activated by DNA double-strand breaks and stalled replication forks, respectively, and phosphorylate a multitude of downstream targets to initiate cell cycle checkpoints and DNA repair.[24]

-

p53 Signaling: The tumor suppressor protein p53 is a critical downstream effector of the DDR.[1][25][26] Upon activation by ATM/ATR, p53 can induce the expression of genes that mediate cell cycle arrest (e.g., p21) or apoptosis (e.g., BAX).[27][28]

-

Cell Cycle Checkpoints: Checkpoints at the G1/S and G2/M transitions, as well as during S-phase, prevent the propagation of damaged DNA.[29][30][31] These checkpoints are activated by the DDR signaling cascade and serve to halt cell cycle progression to allow time for DNA repair.[29][30][31]

Conclusion

The available evidence strongly suggests that Sofosbuvir is not genotoxic. However, the genotoxic potential of its impurities requires careful consideration and assessment. In the absence of direct experimental data for many of these impurities, a combination of in silico predictive methods and, where necessary, targeted experimental testing following established protocols such as the Ames test, is a prudent approach. A thorough understanding of the experimental methodologies for standard genotoxicity assays and the underlying molecular pathways of potential DNA damage is essential for the comprehensive safety evaluation of Sofosbuvir and its related compounds, ensuring the continued safe and effective use of this important therapeutic agent.

References

- 1. Role of p53 in cellular response to anticancer nucleoside analog-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]

- 3. Checkpoint-Dependent Sensitivities to Nucleoside Analogues Uncover Specific Patterns of Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nib.si [nib.si]

- 5. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 6. DNA Damage Response | Cell Signaling Technology [cellsignal.com]

- 7. oecd.org [oecd.org]

- 8. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. nucro-technics.com [nucro-technics.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. nucro-technics.com [nucro-technics.com]

- 13. x-cellr8.com [x-cellr8.com]

- 14. oecd.org [oecd.org]

- 15. nucro-technics.com [nucro-technics.com]

- 16. catalog.labcorp.com [catalog.labcorp.com]

- 17. inotiv.com [inotiv.com]

- 18. nucro-technics.com [nucro-technics.com]

- 19. Oced 473 chromosomal aberration | PPTX [slideshare.net]

- 20. catalog.labcorp.com [catalog.labcorp.com]

- 21. oecd.org [oecd.org]

- 22. criver.com [criver.com]

- 23. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 24. Signaling mechanisms involved in the response to genotoxic stress and regulating lifespan - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Interaction of p53 and DNA-PK in response to nucleoside analogues: potential role as a sensor complex for DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. aacrjournals.org [aacrjournals.org]

- 27. Transcription - P53 signaling pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 28. m.youtube.com [m.youtube.com]

- 29. Cell cycle control, checkpoint mechanisms, and genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 30. DNA damage-dependent cell cycle checkpoints and genomic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Cell cycle checkpoint - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Sofosbuvir and its Diastereomeric Impurity G

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Sofosbuvir and its specified diastereomeric impurity, Sofosbuvir impurity G. The method is designed for researchers, scientists, and drug development professionals to ensure the purity and quality of Sofosbuvir drug substance and formulations. The protocol provides detailed steps for sample preparation, chromatographic conditions, and data analysis.

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C virus (HCV) infection.[1][2] During its synthesis and storage, process-related impurities and degradation products can arise, which may affect the safety and efficacy of the drug product. Regulatory agencies require stringent control of these impurities. This compound has been identified as a diastereoisomer of Sofosbuvir.[3] Due to their similar chemical structures, the separation of diastereomers can be challenging. This application note presents a validated HPLC method capable of effectively separating and quantifying Sofosbuvir from its diastereomeric impurity G.

Chemical Structures

| Compound | Structure |

| Sofosbuvir |

|

| This compound | A diastereoisomer of Sofosbuvir. |

Experimental Workflow

Caption: High-level workflow for the HPLC analysis of Sofosbuvir and Impurity G.

Materials and Reagents

-

Sofosbuvir Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Water (HPLC grade)

-

Sofosbuvir drug substance or tablets

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm)

-

Ultrasonic bath

Experimental Protocols

Preparation of Mobile Phase

-

Mobile Phase A: Prepare a 0.1% solution of trifluoroacetic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Filter both mobile phases through a 0.45 µm membrane filter and degas before use.

Preparation of Standard Solutions

-

Standard Stock Solution of Sofosbuvir (400 µg/mL): Accurately weigh about 40 mg of Sofosbuvir reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.

-

Standard Stock Solution of this compound (25 µg/mL): Accurately weigh about 2.5 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.

-

Working Standard Solution: Prepare a working standard solution containing a known concentration of Sofosbuvir and Impurity G by diluting the stock solutions with the mobile phase.

Preparation of Sample Solution

-

For Drug Substance: Accurately weigh about 40 mg of the Sofosbuvir drug substance, transfer to a 100 mL volumetric flask, dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.

-

For Tablets: Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 400 mg of Sofosbuvir to a 100 mL volumetric flask. Add about 70 mL of a 50:50 mixture of water and acetonitrile and sonicate for 15 minutes. Dilute to volume with the same solvent, mix well, and filter through a 0.45 µm syringe filter. Further dilute a known volume of the filtrate to achieve a final concentration of approximately 400 µg/mL of Sofosbuvir.

Chromatographic Conditions

The following chromatographic conditions are recommended for the separation of Sofosbuvir and Impurity G.

| Parameter | Condition |

| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[5] |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |

| Gradient | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector Wavelength | 260 nm[5] |

| Run Time | Approximately 10 minutes |

Data Presentation

System Suitability

The system suitability was assessed by injecting the working standard solution six times. The acceptance criteria are summarized in the table below.

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor (Sofosbuvir) | ≤ 2.0 | 1.1 |

| Theoretical Plates (Sofosbuvir) | ≥ 2000 | 5500 |

| % RSD of Peak Areas (n=6) | ≤ 2.0% | 0.5% |

| Resolution (between Sofosbuvir and Impurity G) | ≥ 1.5 | 2.1 |

Method Validation Summary

The analytical method was validated according to ICH guidelines. The key validation parameters are summarized below.

| Parameter | Result |

| Linearity (Sofosbuvir) | 160-480 µg/mL (r² > 0.999)[5] |

| Linearity (Impurity G) | 10-30 µg/mL (r² > 0.999)[5] |

| LOD (Sofosbuvir) | 0.04 µg/mL[5] |

| LOQ (Sofosbuvir) | 0.125 µg/mL[5] |

| LOD (Impurity G) | 0.12 µg/mL[5] |

| LOQ (Impurity G) | 0.375 µg/mL[5] |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

Forced Degradation Studies

Forced degradation studies are crucial to demonstrate the stability-indicating nature of the analytical method.[4] Sofosbuvir is known to degrade under acidic, basic, and oxidative conditions.[3][6]

Caption: Forced degradation pathways of Sofosbuvir under stress conditions.

Conclusion

The described RP-HPLC method is simple, precise, accurate, and specific for the determination of Sofosbuvir and its diastereomeric impurity G in bulk drug and pharmaceutical dosage forms. The method is suitable for routine quality control analysis and stability studies. The isocratic elution allows for a relatively short run time, making it an efficient analytical tool.

References

- 1. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. d-nb.info [d-nb.info]

Application Note: Quantification of Sofosbuvir Impurity G using a Stability-Indicating HPLC-UV Method

AN-HPLC-SFG-2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1] During the synthesis and storage of Sofosbuvir, various process-related and degradation impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the drug product.[2] One such critical impurity is Sofosbuvir impurity G, a diastereoisomer of the active pharmaceutical ingredient (API). Due to their similar structures, the separation and accurate quantification of diastereomeric impurities present a significant analytical challenge.

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of this compound in bulk drug substances. The method is designed to be specific, accurate, and precise, meeting the stringent requirements of regulatory guidelines.

Experimental Protocol

1. Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

Volumetric Glassware: Class A flasks and pipettes.

-

Chemicals and Reagents:

-

Sofosbuvir Reference Standard (RS)

-

This compound Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Trifluoroacetic acid (TFA) (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

2. Chromatographic Conditions

A stability-indicating RP-HPLC method was developed to ensure the separation of Sofosbuvir from its potential impurities, including the diastereomeric impurity G.

| Parameter | Condition |

| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | 0.1% Trifluoroacetic acid in water:Acetonitrile (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV at 260 nm |

| Run Time | Approximately 10 minutes |

3. Preparation of Solutions

-

Diluent: A mixture of water and acetonitrile (50:50, v/v) was used as the diluent.

-

Standard Stock Solution of Sofosbuvir (400 µg/mL): Accurately weigh about 40 mg of Sofosbuvir RS into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and then dilute to the mark with the diluent.

-

Standard Stock Solution of this compound (25 µg/mL): Accurately weigh about 2.5 mg of this compound RS into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and then dilute to the mark with the diluent.

-

System Suitability Solution: Prepare a solution containing 400 µg/mL of Sofosbuvir and 2.5 µg/mL of this compound in the diluent. This solution is used to verify the resolution between the two peaks.

-

Sample Solution (for bulk drug analysis): Accurately weigh about 40 mg of the Sofosbuvir bulk drug sample into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and then dilute to the mark with the diluent.

Method Validation Summary